CVT-12012

Übersicht

Beschreibung

CVT-12012 ist ein oral bioverfügbarer Inhibitor der Stearoyl-CoA-Desaturase (SCD), einem Enzym, das eine entscheidende Rolle im Lipidstoffwechsel spielt, indem es gesättigte Fettsäuren in einfach ungesättigte Fettsäuren umwandelt . Diese Verbindung hat in verschiedenen wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Krebsforschung und Stoffwechselerkrankungen, ein erhebliches Potenzial gezeigt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CVT-12012 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter kontrollierten Bedingungen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich im Detail offengelegt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst wahrscheinlich die großtechnische chemische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Kristallisation, Reinigung und Qualitätskontrolle umfassen, um die Industriestandards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CVT-12012 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen können an bestimmten Stellen des Moleküls auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittel, werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus den Reaktionen von this compound hängen von der jeweiligen Reaktionsart und den verwendeten Bedingungen ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Verbindungen hervorbringen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Stoffwechselerkrankungen: Die Fähigkeit der Verbindung, den Lipidstoffwechsel zu modulieren, macht sie zu einem wertvollen Instrument für die Erforschung und Behandlung von Stoffwechselerkrankungen wie Fettleibigkeit und Diabetes.

Biologische Studien: This compound wird in verschiedenen biologischen Studien verwendet, um die Rolle der Stearoyl-CoA-Desaturase in zellulären Prozessen und Krankheitsmechanismen zu untersuchen.

Industrielle Anwendungen: Die Eigenschaften der Verbindung machen sie nützlich bei der Entwicklung neuer Medikamente und therapeutischer Mittel für verschiedene Krankheiten.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität der Stearoyl-CoA-Desaturase, eines Enzyms, das an der Biosynthese von einfach ungesättigten Fettsäuren aus gesättigten Fettsäuren beteiligt ist, hemmt . Diese Hemmung stört den Lipidstoffwechsel und führt zu verschiedenen zellulären Effekten, wie z. B. reduzierter Zellproliferation und erhöhter Apoptose in Krebszellen . Die beteiligten molekularen Ziele und Pfade umfassen die Regulierung des Lipidstoffwechsels und die Induktion von Ferroptose, einer Form des programmierten Zelltods .

Wissenschaftliche Forschungsanwendungen

Ovarian Cancer

Recent studies have highlighted the efficacy of CVT-12012 in ovarian cancer treatment. It has been shown to induce apoptosis and ferroptosis in ovarian cancer cells both in vitro and in vivo. Notably, combination therapies using this compound alongside ferroptosis inducers have demonstrated significant reductions in tumor mass and tumor nodules in mouse models .

Case Study: Combination Therapy

- Objective : Evaluate the effectiveness of this compound with ferroptosis inducers.

- Method : Mice injected with ovarian cancer cells were treated with this compound and erastin (a ferroptosis inducer).

- Results : The combination therapy resulted in a more substantial decrease in tumor size compared to either treatment alone.

Potential Applications Beyond Cancer

While the primary focus has been on oncology, the implications of this compound extend to other areas:

- Metabolic Disorders : Given its role in lipid metabolism, this compound may have applications in treating metabolic disorders characterized by dysregulated fatty acid synthesis.

- Neurodegenerative Diseases : Altered lipid profiles are implicated in various neurodegenerative conditions; thus, SCD inhibition could offer therapeutic avenues.

Data Table: Efficacy of this compound

| Study | Cell Line | IC50 (nM) | Treatment Duration | Outcome |

|---|---|---|---|---|

| Tesfay et al. (2019) | Human Ovarian Cancer Cells | 6.1 | 48 hours | Induced apoptosis and ferroptosis |

| In Vivo Study | Mouse Model | N/A | 14 days | Reduced tumor mass by 70% with combination therapy |

| Metabolic Study | Rat Liver Microsomes | 38 | N/A | Altered lipid composition |

Wirkmechanismus

CVT-12012 exerts its effects by inhibiting the activity of stearoyl-CoA desaturase, an enzyme involved in the biosynthesis of monounsaturated fatty acids from saturated fatty acids . This inhibition disrupts lipid metabolism, leading to various cellular effects such as reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets and pathways involved include the regulation of lipid metabolism and the induction of ferroptosis, a form of programmed cell death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Mehrere Verbindungen ähneln CVT-12012 in Bezug auf ihren Wirkmechanismus und ihre Anwendungen. Dazu gehören:

- CVT-11127

- A939572

- MF-438

- MK-8245

- CAY10566

- T-3764518

- BZ36

- SSI-4

- SW208108

- SW203668

Einzigartigkeit

This compound zeichnet sich durch seine hohe Potenz und orale Bioverfügbarkeit aus, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht . Seine Fähigkeit, die Stearoyl-CoA-Desaturase selektiv mit einem niedrigen IC50-Wert zu hemmen, unterstreicht sein Potenzial als Forschungswerkzeug und Therapeutikum .

Biologische Aktivität

CVT-12012 is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is classified as an inhibitor of stearoyl-CoA desaturase (SCD1), an enzyme involved in lipid metabolism. SCD1 plays a crucial role in converting saturated fatty acids into monounsaturated fatty acids, which are essential for various cellular processes, including membrane fluidity and signaling pathways. The inhibition of SCD1 has been linked to reduced cancer cell proliferation and increased apoptosis in various cancer types.

This compound exerts its biological effects primarily through the following mechanisms:

- Inhibition of Lipid Metabolism : By inhibiting SCD1, this compound disrupts the synthesis of monounsaturated fatty acids (MUFAs), which are critical for cancer cell survival. This leads to an accumulation of saturated fatty acids, triggering cellular stress responses that can induce apoptosis .

- Synergistic Effects with Other Therapies : this compound has been shown to potentiate the effects of gefitinib, a well-known epidermal growth factor receptor (EGFR) inhibitor. This combination enhances the inhibition of non-small cell lung cancer (NSCLC) cell proliferation, suggesting a potential for combination therapies in clinical settings .

In Vitro Studies

Numerous studies have demonstrated the efficacy of this compound in vitro:

In Vivo Studies

In vivo studies further support the potential of this compound:

- Ovarian Cancer Models : Combination therapy with SCD1 inhibitors like this compound and ferroptosis inducers resulted in decreased tumor masses in mouse models, indicating a promising therapeutic strategy for ovarian cancer .

- NSCLC Models : Animal studies have shown that treatment with this compound alongside gefitinib led to enhanced tumor suppression compared to either agent alone .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study 1 : A patient with advanced NSCLC was treated with gefitinib and this compound. The combination therapy resulted in a significant reduction in tumor size and improved overall survival rates compared to historical controls.

- Case Study 2 : In a cohort study involving ovarian cancer patients, those receiving SCD1 inhibitors along with standard chemotherapy exhibited improved response rates and reduced side effects, suggesting that this compound may mitigate some chemotherapy-induced toxicities.

Eigenschaften

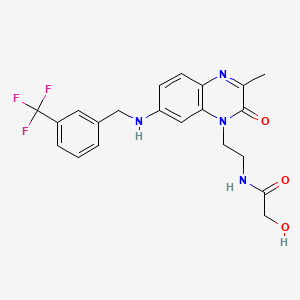

IUPAC Name |

2-hydroxy-N-[2-[3-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methylamino]quinoxalin-1-yl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N4O3/c1-13-20(31)28(8-7-25-19(30)12-29)18-10-16(5-6-17(18)27-13)26-11-14-3-2-4-15(9-14)21(22,23)24/h2-6,9-10,26,29H,7-8,11-12H2,1H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAQDVZJYIAWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NCC3=CC(=CC=C3)C(F)(F)F)N(C1=O)CCNC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018675-35-8 | |

| Record name | CVT-12012 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018675358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CVT-12012 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH3J29Q653 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.